

# Technical Guide: Physicochemical Properties of Fmoc-(R)-3-amino-3-phenylpropionic Acid

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## Compound of Interest

Compound Name: *Fmoc-(R)-3-amino-3-phenylpropionic acid*

Cat. No.: *B556947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Fmoc-(R)-3-amino-3-phenylpropionic acid**, a key building block in peptide synthesis and drug discovery. The information presented is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors by providing essential data and methodologies for its effective use.

## Core Physical Properties

**Fmoc-(R)-3-amino-3-phenylpropionic acid** is a white to off-white crystalline powder.<sup>[1][2][3]</sup> Its chemical structure consists of a phenylpropionic acid backbone, with the amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.<sup>[2]</sup>

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	220498-02-2	[1][3][4][5]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> NO <sub>4</sub>	[1][2][4]
Molecular Weight	387.43 g/mol	[1][4][6]
Appearance	White to off-white powder/solid	[1][2][3][6]
Melting Point	181.7 °C	[1][4]
Boiling Point	513.39 °C (rough estimate)	[1][4]
Density	1.2379 g/cm <sup>3</sup> (rough estimate)	[1][4]
Purity	≥94.0% - ≥99% (technique dependent)	[2][3]

## Solubility Profile

The large, hydrophobic Fmoc group generally imparts good solubility in many organic solvents. However, the overall solubility is also influenced by the polarity of the amino acid side chain. For **Fmoc-(R)-3-amino-3-phenylpropionic acid**, the phenyl group contributes to its hydrophobicity.

Fmoc-protected amino acids are typically highly soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). They are sparingly soluble in water. While specific quantitative solubility data for this particular compound is not readily available in the literature, it is expected to follow this general trend.

Table 2: Expected Solubility of **Fmoc-(R)-3-amino-3-phenylpropionic Acid**

Solvent	Expected Solubility	Rationale
N,N-Dimethylformamide (DMF)	Highly Soluble	Common solvent for SPPS; effectively solvates the Fmoc group and peptide backbone.
N-Methyl-2-pyrrolidone (NMP)	Highly Soluble	Similar to DMF, a polar aprotic solvent with excellent solvating properties for Fmoc-amino acids.
Dimethyl Sulfoxide (DMSO)	Soluble	A strong polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM)	Moderately Soluble	A less polar solvent, may have lower solvating power compared to DMF or NMP.
Water	Sparingly Soluble	The hydrophobic nature of the Fmoc and phenyl groups limits solubility in aqueous solutions. <a href="#">[7]</a>
Diethyl Ether	Insoluble	A non-polar solvent, not expected to effectively solvate the polar carboxylic acid group.

## Experimental Protocols

### Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **Fmoc-(R)-3-amino-3-phenylpropionic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) close to the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
- **Purity Check:** A narrow melting range (typically 0.5-1.5 °C) is indicative of a high degree of purity.

## Solubility Determination

A qualitative or semi-quantitative determination of solubility can be performed to guide solvent selection for reactions and purification.

Methodology: Shake-Flask Method (Qualitative)

- **Sample Preparation:** A small, accurately weighed amount of **Fmoc-(R)-3-amino-3-phenylpropionic acid** (e.g., 10 mg) is placed into a series of small vials.
- **Solvent Addition:** A known volume of each test solvent (e.g., 1 mL) is added to a separate vial.
- **Equilibration:** The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- **Observation:** The vials are visually inspected for the presence of undissolved solid. The solubility can be classified as:
  - **Soluble:** No undissolved solid is visible.

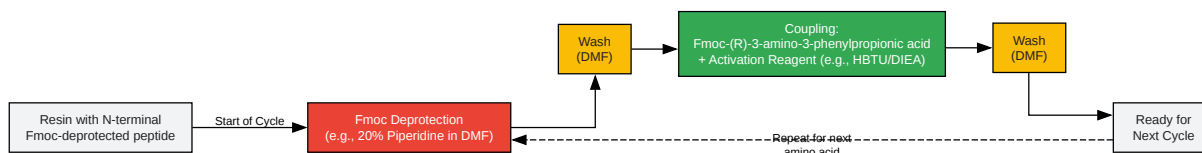
- Partially Soluble: Some, but not all, of the solid has dissolved.
- Insoluble: The solid remains largely undissolved.
- Reporting: The results are reported as the mass of solute per volume of solvent (e.g., >10 mg/mL if fully dissolved).

## Application in Peptide Synthesis

**Fmoc-(R)-3-amino-3-phenylpropionic acid** is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminus of the amino acid, allowing for controlled, stepwise elongation of the peptide chain on a solid support.

## Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as **Fmoc-(R)-3-amino-3-phenylpropionic acid**, into a growing peptide chain during SPPS.

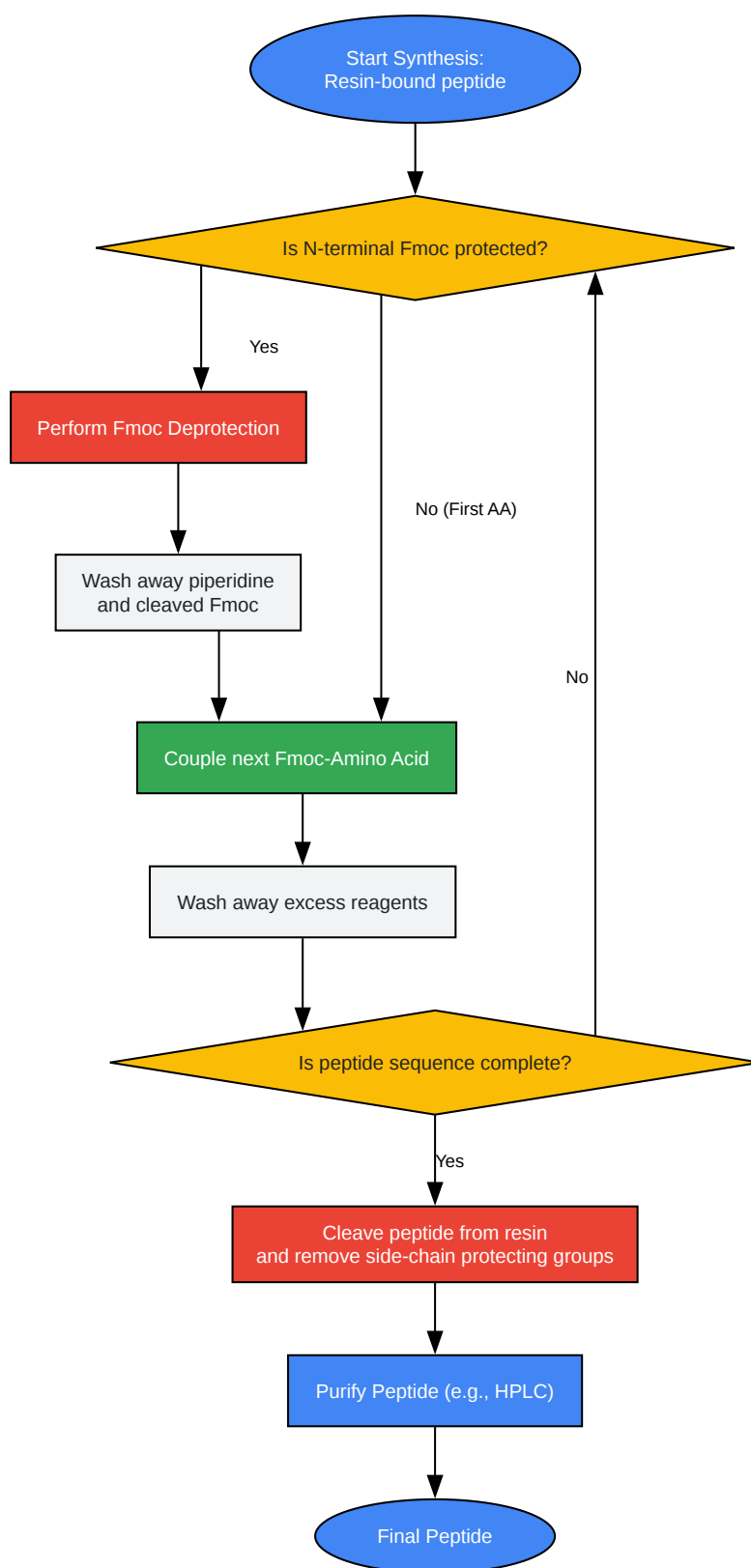


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Caption: General cycle for Fmoc solid-phase peptide synthesis.

## Logical Relationship of Key Steps in SPPS

The success of SPPS relies on a logical sequence of chemical reactions and purification steps. The following diagram outlines the decision-making and procedural flow in a typical SPPS cycle.



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Caption: Logical workflow of Fmoc solid-phase peptide synthesis.

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